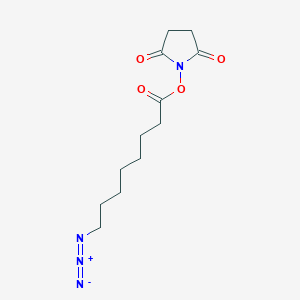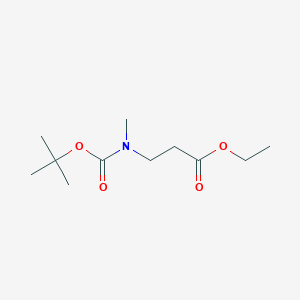![molecular formula C12H16ClN B6297439 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 2445478-10-2](/img/structure/B6297439.png)
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Phenyl-2-azaspiro[3.3]heptane hydrochloride” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of 2-Azaspiro[3.3]heptane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2.ClH/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12;/h1-5,15H,6-7,9-10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 133.62 .科学研究应用
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral building block in the synthesis of other compounds, such as amino acids and peptides. It has also been used in the synthesis of drugs, including drugs for the treatment of cancer, cardiovascular diseases, and metabolic disorders. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is not yet fully understood, but it is believed to interact with certain proteins in the body, such as the serotonin transporter, to produce its effects. It is also believed to interact with certain enzymes, such as monoamine oxidase, to produce its effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects, including an increase in dopamine levels, an increase in serotonin levels, an increase in norepinephrine levels, and an increase in GABA levels. It has also been shown to have an anxiolytic effect and to act as an anticonvulsant.
实验室实验的优点和局限性
The use of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it is stable and can be stored for long periods of time without degrading. However, there are also some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can interact with other compounds in a reaction, leading to unexpected results.
未来方向
The potential future directions for 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride research are numerous. It could be used to develop new drugs for the treatment of a variety of diseases and conditions, such as depression, anxiety, and epilepsy. It could also be used to develop new compounds for use in synthetic organic chemistry. Additionally, it could be studied further to better understand its mechanism of action and its biochemical and physiological effects.
合成方法
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is typically synthesized from the reaction of an aldehyde, an amine, and a hydrochloric acid. The reaction takes place in a solvent, such as chloroform or dichloromethane, and is usually heated to a temperature of around 80-90 °C. The reaction produces a white solid product, this compound hydrochloride, which can be purified by recrystallization.
安全和危害
属性
IUPAC Name |
6-phenyl-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12;/h1-5,11,13H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSCTSXFPXANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)
![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)